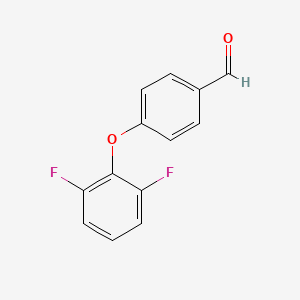

4-(2,6-Difluoro-phenoxy)-benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-difluorophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-2-1-3-12(15)13(11)17-10-6-4-9(8-16)5-7-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDXMFRXZOYVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC2=CC=C(C=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies for 4 2,6 Difluoro Phenoxy Benzaldehyde

Precursor Synthesis and Optimization

4-Hydroxybenzaldehyde (B117250): This precursor is a widely used organic intermediate, and numerous methods for its synthesis have been developed. chemicalbook.com A prevalent industrial method involves the catalytic oxidation of p-cresol (B1678582) using oxygen or air, often in the presence of a cobalt catalyst. chemicalbook.comgoogle.com This process selectively oxidizes the methyl group at the para-position to a formyl group. google.com

Alternative pathways include the Reimer-Tiemann reaction, which formylates phenol (B47542) using chloroform (B151607) in a basic solution. While this method is well-established, it typically produces the ortho-isomer, salicylaldehyde, as a significant co-product. sciencemadness.org Another approach starts from p-nitrotoluene, which undergoes synchronous oxidation and reduction with sodium polysulfide to yield p-aminobenzaldehyde. Subsequent diazotization and hydrolysis of the diazonium salt in the presence of sulfuric acid produces 4-hydroxybenzaldehyde with high yields. chemicalbook.com A patented process describes the preparation from a mixture of phenolic compounds through selective oxidation of ortho-substituents to carboxylic groups, followed by a decarboxylation step to yield the desired 4-hydroxybenzaldehyde. google.com

2,6-Difluorophenol (B125437): The synthesis of this fluorinated precursor is critical. One documented large-scale method begins with 2,6-difluoroaniline. This starting material is treated with sulfuric acid and sodium nitrite (B80452) in water at low temperatures (-5 to 0 °C) to form the corresponding diazonium salt. This intermediate is then added to a refluxing aqueous solution of sulfuric acid and copper(II) sulfate, which facilitates hydrolysis and distillation to yield 2,6-difluorophenol with high purity and yield. chemicalbook.com

Efficiency in precursor synthesis is paramount. For 4-hydroxybenzaldehyde production, the catalytic oxidation of p-cresol is favored for its directness. chemicalbook.comgoogle.com However, its atom economy can be impacted by the formation of byproducts. The multi-step synthesis from p-nitrotoluene, while more complex, reports high conversion rates and yields, both stated to be above 90% for the respective steps. chemicalbook.com

The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key tenet of green chemistry. pnas.org Addition and cycloaddition reactions are considered ideal in this regard. pnas.org In the context of precursor synthesis, processes that minimize the use of stoichiometric reagents and the generation of waste are preferred. For instance, catalytic routes are inherently more atom-economical than those requiring stoichiometric oxidants or reductants. pnas.org

Below is a table summarizing a synthetic pathway for 2,6-difluorophenol.

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 2,6-Difluoroaniline | 1. H₂SO₄, NaNO₂, Water2. H₂SO₄, CuSO₄, Water | -5 to 0 (Step 1)Reflux (Step 2) | 88.9 | 98.6 | chemicalbook.com |

Direct Synthesis Routes to 4-(2,6-Difluoro-phenoxy)-benzaldehyde

The formation of the ether linkage between the two precursor rings is the crucial step in synthesizing the final product. Various methods, from classic nucleophilic substitution to modern metal-catalyzed couplings, are employed.

The Williamson ether synthesis and its aromatic equivalent, the Ullmann condensation, are foundational methods for forming ether bonds. The Williamson synthesis involves the reaction of an alkoxide or phenoxide with an alkyl halide. acs.org For diaryl ethers like this compound, this typically involves the reaction of the potassium salt of 4-hydroxybenzaldehyde with an activated fluorinated aromatic ring, such as 1,2,3-trifluorobenzene (B74907) or 2,6-difluorohalobenzene, via nucleophilic aromatic substitution (SNAr). The aldehyde group in 4-hydroxybenzaldehyde is electron-withdrawing, which can complicate the reaction, while the two fluorine atoms on the other ring activate it towards nucleophilic attack. A patented method for a similar compound, 4-(4-formylphenoxy)benzaldehyde, involves reacting the potassium salt of 4-hydroxybenzaldehyde with 4-fluorobenzaldehyde, achieving a conversion rate of over 99.5%. google.com

The Ullmann condensation offers a copper-catalyzed route, typically coupling an aryl halide with a phenol in the presence of a base. wikipedia.orgmagtech.com.cn Traditional Ullmann reactions often require harsh conditions, such as high temperatures (over 200°C) and stoichiometric amounts of copper. wikipedia.org Modern advancements have introduced the use of soluble copper catalysts with specific ligands, allowing for milder reaction conditions. semanticscholar.orgmdpi.com These reactions involve the in-situ formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org

The following table details a representative etherification of 4-hydroxybenzaldehyde, illustrating a typical Williamson-type approach.

| Aldehyde | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Hydroxybenzaldehyde | 4-Nitrobenzyl bromide | K₂CO₃ | DMF | 100 | 3 | 74 | chemspider.com |

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C–O bonds, providing a powerful and versatile method for synthesizing diaryl ethers. organic-chemistry.orglibretexts.org This reaction is a significant alternative to the often harsh conditions of the Ullmann condensation. organic-chemistry.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alcohol or phenol in the presence of a base, and concluding with reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. libretexts.org

The success of the Buchwald-Hartwig ether synthesis relies heavily on the choice of phosphine (B1218219) ligand coordinated to the palladium center. Bulky, electron-rich ligands, such as XPhos, are often employed to facilitate the key steps of the catalytic cycle. tcichemicals.com These catalyst systems have expanded the scope of the reaction to include a wide range of aryl halides, including the less reactive aryl chlorides, and phenols. organic-chemistry.orgtcichemicals.com

A typical procedure for a Buchwald-Hartwig coupling is outlined below.

| Aryl Halide | Amine/Alcohol | Catalyst | Ligand | Base | Solvent | Condition | Yield (%) | Reference |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5 mol%) | XPhos (3.0 mol%) | NaOt-Bu | Toluene (B28343) | Reflux, 6 h | 94 | tcichemicals.com |

Modern synthetic chemistry places a strong emphasis on "Green Chemistry," a set of principles aimed at reducing the environmental impact of chemical processes. pnas.org In the synthesis of this compound, these principles can be applied in several ways.

The development of catalytic processes, such as the palladium-catalyzed Buchwald-Hartwig coupling organic-chemistry.org or catalytic versions of the Williamson ether synthesis acs.orgacs.org, is a core green strategy. Catalysts reduce the amount of waste generated compared to stoichiometric reagents. pnas.org For instance, a high-temperature catalytic Williamson ether synthesis (CWES) has been developed that uses catalytic amounts of an alkali metal salt and produces water as the only byproduct, achieving selectivities of up to 99%. acs.orgacs.org

Solvent choice is another critical factor, as solvents contribute significantly to chemical waste. pnas.org Efforts are being made to replace traditional volatile organic compounds with greener alternatives like water or to conduct reactions under solvent-free conditions. organic-chemistry.orggoogle.com A metal-free arylation of alcohols using diaryliodonium salts has been successfully demonstrated in water, offering an environmentally friendly approach to ether synthesis. organic-chemistry.org Similarly, a patented method describes a solvent-free synthesis of ethers from aldehydes and silanes catalyzed by a silver salt, highlighting an efficient and green process. google.com Maximizing atom economy by designing reactions where the maximum number of reactant atoms are incorporated into the final product remains a guiding principle. pnas.org

Green Chemistry Principles in Synthetic Route Design

Solvent Selection and Reduction Strategies

The synthesis of the diaryl ether backbone of this compound, typically achieved through an Ullmann-type condensation, is highly dependent on solvent choice. Traditionally, these reactions necessitated high-boiling, polar aprotic solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) to achieve viable reaction rates, often at temperatures exceeding 210°C. wikipedia.org These solvents are effective at solvating the copper catalyst and the phenoxide intermediate, facilitating the desired C-O bond formation. wikipedia.org However, modern synthetic efforts are geared towards milder conditions and more environmentally benign solvents. Research has demonstrated the viability of Ullmann couplings in non-polar solvents such as toluene or xylene, particularly when paired with appropriate ligands and bases. researchgate.net The use of acetonitrile (B52724) has also been identified as an efficient medium for these reactions, especially when combined with cesium carbonate as the base and molecular sieves to control water content, which can otherwise deactivate the catalytic system. beilstein-journals.orgorganic-chemistry.org

Reduction strategies for this compound primarily target the aldehyde functional group, converting it to the corresponding primary alcohol, [4-(2,6-Difluoro-phenoxy)-phenyl]-methanol. This transformation is a standard functional group interconversion in organic synthesis. A common and effective method involves the use of sodium borohydride (B1222165) (NaBH₄), often in a mixed solvent system like tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH). rsc.orgnih.gov This reagent is valued for its selectivity, as it readily reduces aldehydes and ketones without affecting other potentially sensitive functional groups within the molecule, such as the aryl-fluoride bonds or the diaryl ether linkage. rsc.orgnih.gov

| Reaction | Reagent | Solvent System | Key Features | Reference |

| Ullmann Condensation | Copper Salt | NMP, DMF, Nitrobenzene | Traditional, high-temperature conditions. | wikipedia.org |

| Ullmann Condensation | CuIPPh₃ / K₂CO₃ | Toluene, Xylene | Milder conditions, non-polar solvent. | researchgate.net |

| Ullmann Condensation | CuI / N,N-dimethylglycine | Acetonitrile | Efficient at lower temperatures (80°C). | beilstein-journals.org |

| Aldehyde Reduction | NaBH₄ | THF/MeOH | Selective reduction to primary alcohol. | rsc.orgnih.gov |

Catalyst Development for Sustainable Production

The production of diaryl ethers like this compound has been historically reliant on the Ullmann reaction, which traditionally used stoichiometric amounts of copper powder. wikipedia.org The evolution towards sustainable production has focused on developing highly efficient catalytic systems that operate under milder conditions with lower catalyst loadings.

Modern methodologies employ catalytic amounts of copper(I) or copper(II) salts, such as CuI, Cu₂O, or CuCl. wikipedia.orgresearchgate.netorganic-chemistry.org The key innovation has been the introduction of chelating ligands that accelerate the reaction, allowing for significantly lower temperatures (e.g., 80-110°C) and reduced reaction times. researchgate.netbeilstein-journals.org Ligands such as N,N-dimethylglycine, 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), and various diamines or salicylaldoxime (B1680748) have proven effective. researchgate.netbeilstein-journals.orgorganic-chemistry.org These ligands stabilize the copper catalyst and facilitate the reductive elimination step, which is crucial for the catalytic cycle. The combination of a copper(I) source, a suitable ligand, and a base like cesium carbonate or potassium carbonate forms a highly active catalytic system for C-O cross-coupling. researchgate.netorganic-chemistry.orgorganic-chemistry.org While palladium-based catalysts are also used for diaryl ether synthesis (Buchwald-Hartwig amination), copper-based systems are often more cost-effective for large-scale industrial applications. organic-chemistry.orgorganic-chemistry.org

| Catalyst System | Ligand | Base | Typical Substrates | Key Advantage | Reference |

| CuI | N,N-dimethylglycine | K₃PO₄ | Electron-rich aryl bromides and phenols | High efficiency, applicability in complex syntheses. | beilstein-journals.org |

| Cu₂O or CuI | Chxn-Py-Al, Salicylaldoxime | Cs₂CO₃ | Aryl bromides/iodides and phenols | Mild conditions, inexpensive ligands. | organic-chemistry.org |

| CuCl | TMHD | Cs₂CO₃ | Electron-rich aryl bromides and phenols | Rate acceleration at moderate temperatures. | researchgate.net |

| CuI / Fe(acac)₃ | None specified | K₂CO₃ | General aryl halides and phenols | Economic, suitable for industrial scale. | organic-chemistry.org |

Functional Group Interconversions and Transformations

Selective Oxidation and Reduction Methodologies

The aldehyde group in this compound is a versatile handle for various functional group interconversions.

Selective Oxidation: The aldehyde can be selectively oxidized to the corresponding carboxylic acid, 4-(2,6-difluoro-phenoxy)-benzoic acid. To avoid oxidation of other parts of the molecule, mild and selective methods are required. The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid like sodium dihydrogen phosphate (B84403) (NaH₂PO₄) and a chlorine scavenger such as 2-methyl-2-butene, is a highly effective method for converting aldehydes to carboxylic acids without affecting other oxidizable groups. youtube.com Another classic method is the Tollens' test, which employs a silver-ammonia complex ([Ag(NH₃)₂]⁺) to oxidize the aldehyde, although it is more commonly used for qualitative analysis than for preparative synthesis. youtube.com

Selective Reduction: As previously discussed (Section 1.2.3.1), the selective reduction of the aldehyde to a primary alcohol is readily accomplished using sodium borohydride (NaBH₄). rsc.orgnih.gov This transformation is fundamental in modifying the electronic and steric properties of the molecule for further derivatization.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the aldehyde group is highly susceptible to attack by nucleophiles. pressbooks.publibretexts.org

Nucleophilic Additions: A wide range of nucleophiles can add to the carbonyl carbon. For instance, treatment with cyanide ion (from NaCN or KCN) followed by protonation yields a cyanohydrin. pressbooks.pub Organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the aldehyde to form secondary alcohols after acidic workup. These reactions provide a powerful route for carbon-carbon bond formation at the benzylic position. Aromatic aldehydes like this one are generally reactive, though slightly less so than their aliphatic counterparts due to the electron-donating resonance effect of the connected aromatic ring. pressbooks.publibretexts.org

Condensation Reactions: The aldehyde functionality readily undergoes condensation reactions. A Wittig reaction, using a phosphorus ylide (Ph₃P=CHR), can convert the aldehyde into an alkene, providing access to stilbene-like derivatives. rsc.orgnih.gov Condensation with hydroxylamine (B1172632) (NH₂OH) produces the corresponding oxime, a transformation demonstrated on structurally similar diaryl ether aldehydes. rsc.orgnih.gov Similarly, Knoevenagel condensation can occur with active methylene (B1212753) compounds in the presence of a basic catalyst. mdpi.com This type of reaction, demonstrated with 4-fluorobenzaldehyde, involves the formation of a new carbon-carbon double bond, further extending the molecular framework. mdpi.com

Halogenation and Other Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on this compound presents a complex regiochemical challenge due to the competing directing effects of the substituents on both aromatic rings. masterorganicchemistry.comlibretexts.org

Ring A (Benzaldehyde Ring): This ring contains the aldehyde group (-CHO) and the diaryl ether oxygen (-OAr). The aldehyde group is a moderate deactivator and a meta-director. libretexts.org Conversely, the ether oxygen is a strong activator and an ortho, para-director. libretexts.org The powerful activating and para-directing effect of the ether oxygen will likely dominate, directing incoming electrophiles to the positions ortho to the ether linkage (positions 3 and 5). However, the deactivating nature of the aldehyde will slow the reaction rate compared to a simple diaryl ether.

Ring B (Difluorophenoxy Ring): This ring contains two fluorine atoms and the ether oxygen. Fluorine is an ortho, para-director but is deactivating due to its high electronegativity. libretexts.org The ether oxygen linkage also directs ortho and para on this ring. The positions ortho to the ether linkage are already substituted with fluorine. Therefore, substitution would be directed to the para position (position 4 of the phenoxy ring), although this position is sterically hindered and electronically deactivated by the two ortho-fluorine atoms.

Given these competing effects, EAS reactions like halogenation (e.g., with Br₂/FeBr₃) or nitration (e.g., with HNO₃/H₂SO₄) are expected to occur preferentially on the benzaldehyde (B42025) ring at the positions ortho to the strongly activating ether group. libretexts.orglibretexts.org

Stereochemical Control and Regioselectivity in Synthesis

Stereochemical Control: A significant aspect of the stereochemistry of this compound is the potential for atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The presence of two bulky fluorine atoms at the 2- and 6-positions of the phenoxy ring can significantly restrict rotation around the C-O-C ether bonds. This restricted rotation can give rise to stable, non-interconverting enantiomers, making the molecule axially chiral. rsc.orgnih.gov The synthesis of such compounds in an enantiomerically pure form requires asymmetric catalysis. Methodologies developed for the asymmetric construction of diaryl ether-type atropisomers, such as N-heterocyclic carbene (NHC) catalyzed desymmetrization, could potentially be applied to achieve stereochemical control. rsc.orgnih.gov

Regioselectivity: Regioselectivity is a critical factor throughout the synthesis.

Diaryl Ether Formation: The primary synthesis via Ullmann condensation must selectively couple the correct phenolic and aryl halide partners. For instance, reacting 2,6-difluorophenol with 4-bromobenzaldehyde (B125591) ensures the correct connectivity. Patents for similar structures, like 4-fluoro-3-phenoxy-benzaldehyde, confirm the feasibility of such regioselective couplings. google.comgoogle.com

Electrophilic Aromatic Substitution: As detailed in section 1.3.3, the regioselectivity of any subsequent EAS reaction is governed by the complex interplay of activating and deactivating groups. The ortho, para-directing nature of the ether oxygen is the most powerful influence, typically directing substitution to the benzaldehyde ring. libretexts.org Computational studies on similar polyhalogenated aromatic systems can help predict regiochemical outcomes by analyzing the energies of reaction intermediates or the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com

Methodologies for Controlling Isomer Formation

The selective synthesis of the 4-isomer of a substituted phenoxy benzaldehyde derivative over other potential isomers, such as the 2-isomer, is a critical aspect of the synthetic process. The regiochemical outcome of the etherification reaction is highly dependent on the chosen synthetic route and the nature of the starting materials.

One of the key challenges in the synthesis of compounds like this compound is overcoming the inherent directing effects of the substituents on the aromatic rings. In the case of a dihydroxybenzaldehyde precursor, for instance, the two hydroxyl groups have different acidities and steric environments, which can be exploited to achieve selective alkylation or arylation.

A significant strategy for achieving regioselectivity involves the careful selection of the base and solvent system. In the synthesis of the structurally related compound, 4-(2,6-difluorobenzyloxy)-2-hydroxybenzaldehyde, the use of mild basic conditions has been shown to be crucial for favoring the formation of the 4-substituted product. google.com The selective benzylation at the 4-position of 2,4-dihydroxybenzaldehyde (B120756) can be achieved with high yields by employing specific combinations of reagents. google.com For example, the use of sodium bicarbonate (NaHCO₃) and potassium iodide (KI) in acetonitrile has proven effective. google.com An alternative method utilizes dry potassium fluoride (B91410) (KF) in acetonitrile. google.com These mild conditions are critical to prevent the random benzylation of both the 2- and 4-hydroxyl groups and to minimize the formation of the bis-benzylated byproduct. google.com The use of stronger bases or different solvents, such as dimethylformamide (DMF), has been observed to result in poor selectivity and the formation of a significant amount of the bis-benzylation product. google.com

The underlying principle for this selectivity lies in the differential acidity of the hydroxyl groups. The hydroxyl group at the 4-position is typically more acidic than the one at the 2-position, which may be involved in intramolecular hydrogen bonding with the adjacent carbonyl group. This difference in acidity allows for the preferential deprotonation of the 4-hydroxyl group under mild basic conditions, leading to the desired regioselective etherification.

Another approach to controlling isomerism involves the use of directing groups or a multi-step synthesis where one of the reactive sites is protected. While more complex, this method offers a high degree of control over the final product's structure.

The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, is a classical method for the formation of diaryl ethers. organic-chemistry.orgorganic-chemistry.org The regioselectivity in this reaction can be influenced by the choice of copper catalyst, ligands, base, and solvent. Modern variations of the Ullmann reaction often employ soluble copper catalysts with specific ligands to achieve higher yields and selectivity under milder conditions. organic-chemistry.org The selective N-arylation over O-arylation has been demonstrated in Ullmann-type reactions through careful tuning of the catalytic system, highlighting the potential for controlling selectivity between different nucleophilic sites. organic-chemistry.org

Impact of Reaction Conditions on Product Selectivity

The selectivity of the reaction towards the desired this compound isomer is profoundly influenced by the specific reaction conditions employed. Key parameters include the choice of base, solvent, temperature, and the nature of the catalyst and any associated ligands.

Base: The choice of base is critical for achieving high selectivity. As demonstrated in the regioselective benzylation of 2,4-dihydroxybenzaldehyde, mild bases such as sodium bicarbonate or potassium fluoride are essential for favoring substitution at the 4-position. google.com Stronger bases can lead to a loss of selectivity and the formation of multiple products.

Solvent: The solvent plays a multifaceted role in influencing both the reaction rate and its selectivity. A detailed study on the effect of different solvents on reaction regioselectivity, albeit in a different system, revealed that the choice of solvent can have a more significant impact than the base. researchgate.net In the context of diaryl ether synthesis, polar aprotic solvents like acetonitrile are often favored. google.com The ability of the solvent to dissolve the reactants and intermediates, as well as its potential to participate in or influence the transition state, can alter the regiochemical outcome. For instance, highly polar solvents like DMSO and DMF can sometimes lead to lower regioselectivity. researchgate.net

The following table summarizes the effect of different bases and solvents on the regioselective benzylation of 2,4-dihydroxybenzaldehyde, which serves as a model for understanding the synthesis of 4-(substituted-phenoxy)-benzaldehyde derivatives.

| Base | Solvent | Key Observation | Reference |

| NaHCO₃ / KI | Acetonitrile | High regioselectivity for the 4-position. | google.com |

| Dry KF | Acetonitrile | High regioselectivity for the 4-position. | google.com |

| Not specified | DMF | Little selectivity, with over 20% bis-benzylation product formed. | google.com |

Temperature: The reaction temperature is another crucial parameter that can affect product selectivity. Generally, lower temperatures favor the thermodynamically more stable product and can enhance selectivity by minimizing side reactions. Ullmann-type reactions traditionally required high temperatures, often in excess of 200°C. organic-chemistry.org However, modern catalytic systems have enabled these reactions to proceed at significantly lower temperatures, which can be advantageous for improving selectivity, especially when dealing with substrates that have multiple reactive sites.

Catalyst and Ligands: In copper-catalyzed reactions like the Ullmann condensation, the nature of the copper source (e.g., CuI, Cu₂O) and the presence and structure of a ligand can dramatically influence the reaction's efficiency and selectivity. Ligands can modulate the reactivity of the copper center, making it more selective towards a particular reaction pathway. While some Ullmann-type couplings can proceed without a ligand, the addition of ligands like 1,10-phenanthroline (B135089) can sometimes, counterintuitively, decrease the yield of the desired product. nih.gov Therefore, the optimization of the catalytic system is essential for achieving the desired product selectivity.

Mechanistic Investigations of Reactions Involving 4 2,6 Difluoro Phenoxy Benzaldehyde

Reaction Pathway Elucidation for Synthetic Transformations

The elucidation of reaction pathways is fundamental to understanding and optimizing the synthesis of compounds like 4-(2,6-difluoro-phenoxy)-benzaldehyde. This typically involves identifying and characterizing all transient species, including intermediates and transition states, along the reaction coordinate.

Spectroscopic Monitoring of Reaction Intermediates

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful for monitoring the real-time progress of a reaction. These methods can detect the appearance and disappearance of reactants, products, and transient intermediates. For the synthesis of this compound via an SNAr reaction, one might expect to observe the formation of a Meisenheimer complex, a key intermediate in many SNAr reactions. However, specific spectroscopic data for this reaction are not readily found in the literature.

Kinetic Studies of Key Synthetic Steps

Kinetic studies are essential for determining the rate-determining step of a reaction and for understanding the influence of various parameters, such as reactant concentrations, temperature, and catalyst loading. By measuring the reaction rate under different conditions, a rate law can be established, which provides insight into the molecularity of the rate-determining step. For the synthesis of this compound, kinetic analysis could confirm whether the reaction follows the expected second-order kinetics typical of many SNAr reactions.

Computational Chemistry Approaches to Reaction Mechanism Analysis

Computational chemistry, particularly quantum mechanical methods, offers a powerful means to investigate reaction mechanisms at a molecular level. These approaches can provide detailed information about the geometries and energies of reactants, products, transition states, and intermediates.

Density Functional Theory (DFT) Calculations of Transition States

Density Functional Theory (DFT) is a widely used computational method for locating and characterizing transition state structures. By calculating the energy barrier associated with a transition state, the theoretical reaction rate can be estimated. For the SNAr synthesis of this compound, DFT calculations could be used to model the transition state for the nucleophilic attack of the 2,6-difluorophenoxide on the 4-halobenzaldehyde and the subsequent departure of the leaving group. Such calculations would provide valuable insights into the electronic and steric factors that govern the reaction's feasibility and rate.

Energy Landscape Profiling for Reaction Pathways

By computing the energies of all stationary points (reactants, intermediates, transition states, and products) along a proposed reaction pathway, a detailed energy landscape can be constructed. This profile provides a comprehensive view of the reaction mechanism, including the identification of the most favorable pathway and the rate-determining step. For reactions involving this compound, energy landscape profiling could help to distinguish between different possible mechanistic scenarios, such as a concerted or a stepwise SNAr mechanism.

Role of Catalysis in Directing Reaction Mechanisms

Catalysis plays a pivotal role in many organic transformations by providing an alternative, lower-energy reaction pathway. In the context of diaryl ether synthesis, both base and transition metal catalysis are common.

A base is typically required to deprotonate the phenol (B47542), generating the more nucleophilic phenoxide. The choice of base can influence the reaction rate and selectivity. For the synthesis of this compound, a non-nucleophilic base would be crucial to avoid competing side reactions.

Transition metal catalysts, such as copper or palladium complexes, are also widely used in Ullmann-type couplings for the formation of diaryl ethers. These catalysts can facilitate the reaction under milder conditions and with a broader substrate scope. The catalytic cycle would likely involve oxidative addition of the aryl halide to the metal center, followed by reaction with the phenoxide and reductive elimination of the diaryl ether product. While plausible, the application of such catalytic systems specifically for the synthesis of this compound and the detailed investigation of their mechanisms are not well-documented.

Ligand Effects on Catalyst Activity and Selectivity

The role of ligands in homogeneous catalysis is paramount, as they can profoundly influence the activity and selectivity of a metal catalyst. Ligands, by coordinating to the metal center, modify its steric and electronic properties, which in turn affects the rates and pathways of elementary steps in a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the choice of phosphine (B1218219) ligand is critical. wildlife-biodiversity.comreddit.com Bulky and electron-rich dialkylbiaryl phosphine ligands, for instance, have been shown to enhance the efficiency of these reactions. nih.gov These ligands promote the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step with aryl halides. nih.gov For a hypothetical Suzuki-Miyaura coupling involving this compound (if it were functionalized with a halide), the steric bulk of the ligand would be crucial in facilitating the approach of the substrate to the palladium center, while its electron-donating nature would increase the electron density on the metal, promoting the cleavage of the carbon-halogen bond. nih.gov

The effect of different phosphine ligands on the yield of a Suzuki-Miyaura reaction is illustrated in the table below, based on general findings for aryl halides.

Table 1: Illustrative Ligand Effects on the Yield of a Hypothetical Suzuki-Miyaura Coupling Reaction.

| Entry | Ligand | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | Triphenylphosphine | Pd(PPh₃)₄ | 65 |

| 2 | SPhos | Pd(OAc)₂ | 92 |

| 3 | XPhos | Pd₂(dba)₃ | 95 |

| 4 | No Ligand | Pd(OAc)₂ | <10 |

Similarly, in rhodium-catalyzed hydroformylation, the ligand structure dictates both the activity and the regioselectivity of the reaction. nih.govnih.gov The electronic properties of phosphite ligands, for example, can be tuned to increase the catalytic activity. nih.gov More electron-withdrawing phosphites can lead to more active rhodium catalysts. nih.gov The steric hindrance of the ligand also plays a significant role in controlling the selectivity for the linear versus the branched aldehyde product. In the hydroformylation of a complex olefin, computational studies have shown how the ligand framework influences the stability of reaction intermediates and transition states, thereby directing the reaction towards a specific isomer. nih.gov

For C-H activation reactions, bifunctional ligands have been developed to accelerate the C-H cleavage step. nih.gov The regioselectivity of such reactions can be controlled by the ligand, which can direct the catalyst to a specific C-H bond. chemrxiv.org Computational studies, such as Density Functional Theory (DFT), have become invaluable in elucidating these ligand effects by modeling the reaction pathways and predicting the most favorable outcomes. nih.govnih.govmdpi.com

Heterogeneous vs. Homogeneous Catalysis Mechanisms

The choice between a heterogeneous and a homogeneous catalyst depends on a variety of factors, including the desired selectivity, reaction conditions, and the need for catalyst separation and recycling. ethz.chnih.govchembam.com

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid phase. chembam.com This offers several advantages, including high activity and selectivity due to well-defined active sites at the molecular level. ethz.ch The reaction mechanisms are often easier to study using techniques like NMR spectroscopy, allowing for a detailed understanding of the catalytic cycle. ethz.ch For the synthesis of a fine chemical like a derivative of this compound, where high selectivity is paramount, a homogeneous catalyst would likely be the preferred choice. However, a significant drawback of homogeneous catalysis is the often difficult and costly separation of the catalyst from the reaction products, which can hinder its application on an industrial scale. nih.gov

Heterogeneous catalysis , on the other hand, involves a catalyst that is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. chembam.com The primary advantage of this approach is the ease of catalyst separation, which can be achieved by simple filtration. chembam.com This allows for straightforward catalyst recycling, making the process more economical and environmentally friendly. ethz.ch However, heterogeneous catalysts often exhibit lower activity and selectivity compared to their homogeneous counterparts. nih.gov The active sites on the surface of a heterogeneous catalyst can be non-uniform, leading to a mixture of products. ethz.ch Mass transfer limitations can also be an issue, where the diffusion of reactants to the catalyst surface becomes the rate-limiting step. ethz.chchembam.com

The development of "heterogenized" homogeneous catalysts, where a molecular catalyst is immobilized on a solid support, aims to combine the advantages of both systems. magritek.com This approach seeks to retain the high activity and selectivity of the homogeneous catalyst while facilitating its recovery and reuse. For reactions involving substituted aldehydes, studies have shown that the activity of such heterogenized catalysts can be comparable to their homogeneous counterparts. magritek.com

The following table summarizes the key differences between homogeneous and heterogeneous catalysis.

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants in the same phase | Catalyst and reactants in different phases |

| Activity | Generally high | Can be lower due to mass transfer limitations |

| Selectivity | Generally high, well-defined active sites | Can be lower, non-uniform active sites |

| Catalyst Separation | Difficult and expensive | Easy and straightforward |

| Recyclability | Often challenging | Generally easy |

| Reaction Conditions | Typically milder temperatures | Can require higher temperatures |

| Mechanistic Understanding | Easier to study and understand | More complex to elucidate |

For a potential industrial process involving this compound, the choice between these two catalytic regimes would depend on the specific transformation. For a high-value product requiring exquisite selectivity, a homogeneous system might be employed despite the separation challenges. For a larger-scale process where cost and catalyst longevity are critical, a robust heterogeneous system or a heterogenized homogeneous catalyst would be more advantageous.

Based on a comprehensive search of scientific literature and chemical databases, it has been determined that the specific, in-depth experimental data required to generate the requested article on "this compound" is not publicly available.

The instructions require a thorough and scientifically accurate article focusing on advanced spectroscopic and structural characterization, including detailed research findings and data tables for the following specific areas:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., COSY, HSQC, HMBC).

Advanced NMR Studies for Conformational Analysis and Dynamics.

X-ray Crystallography and Solid-State Structural Analysis:

Single Crystal X-ray Diffraction for Molecular Geometry and Packing.

Polymorphism and Solid-State Interactions of the Compound.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis.

Therefore, it is not possible to fulfill the request to create content for the specified outline, as this would necessitate fabricating data and research findings, which would be scientifically inaccurate and misleading. An article cannot be generated without the underlying primary research data.

Advanced Spectroscopic and Structural Characterization Beyond Basic Identification

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry for Elemental Composition Refinement

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula, a critical step in its characterization. For 4-(2,6-Difluoro-phenoxy)-benzaldehyde, HRMS would be used to confirm its molecular formula of C₁₃H₈F₂O₂.

The theoretical exact mass of this compound can be calculated by summing the exact masses of its constituent atoms. This calculated mass can then be compared to the experimentally measured mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer.

| Element | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Fluorine (¹⁹F) | 2 | 18.998403 | 37.996806 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 234.049236 |

An experimentally determined mass that is very close to this theoretical value would provide strong evidence for the elemental composition of C₁₃H₈F₂O₂. This level of accuracy is crucial for differentiating between compounds with the same nominal mass but different elemental formulas.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Electronic State Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a detailed fingerprint of the molecular structure.

Detailed Vibrational Mode Assignments and Correlation with Molecular Structure

The key vibrational modes for this compound would include:

C=O Stretch (Aldehyde): A strong, characteristic band in the IR spectrum, typically appearing in the region of 1700-1720 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the aromatic ring.

C-H Stretch (Aldehyde): This vibration usually appears as a pair of weak to medium bands in the IR spectrum, around 2820 cm⁻¹ and 2720 cm⁻¹.

Aromatic C-H Stretches: These vibrations occur above 3000 cm⁻¹.

Aromatic C=C Stretches: These typically give rise to a series of bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra.

C-O-C (Ether) Stretches: The asymmetric stretch is usually strong in the IR spectrum and is expected around 1200-1250 cm⁻¹. The symmetric stretch is often weaker and may be more prominent in the Raman spectrum.

C-F Stretches: The carbon-fluorine stretching vibrations are expected to be strong in the IR spectrum and typically appear in the 1100-1300 cm⁻¹ region.

Ring Bending and Deformation Modes: A complex series of bands in the fingerprint region (below 1000 cm⁻¹) corresponding to various in-plane and out-of-plane bending and deformation modes of the aromatic rings.

A detailed assignment of these vibrational modes, often aided by computational chemistry, allows for a comprehensive understanding of the molecule's structure and bonding.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Medium-Strong |

| Aldehyde C-H Stretch | 2850-2700 | Weak | Medium |

| C=O Stretch | 1720-1700 | Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | 1250-1200 | Strong | Weak |

| C-F Stretch | 1300-1100 | Strong | Medium |

| Aromatic C-H Bending | 900-675 | Strong | Weak |

This table provides a generalized prediction of the vibrational spectrum. Actual experimental values may vary.

In Situ Vibrational Spectroscopy for Reaction Monitoring

In situ vibrational spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, are powerful process analytical technologies (PAT) for real-time monitoring of chemical reactions. irdg.orgmt.commdpi.comresearchgate.net These techniques allow for the direct observation of changes in the concentrations of reactants, intermediates, and products as a reaction progresses.

For the synthesis of this compound, which is typically formed through a nucleophilic aromatic substitution reaction (e.g., the Ullmann condensation or a similar copper-catalyzed coupling) between a 4-halobenzaldehyde and 2,6-difluorophenol (B125437), in situ spectroscopy could be invaluable. researchgate.net

Applications in Reaction Monitoring:

Kinetic Studies: By tracking the disappearance of reactant peaks (e.g., the C-X stretch of the 4-halobenzaldehyde and the O-H stretch of the phenol) and the appearance of the product peak (e.g., the C-O-C ether stretch of the final product), the reaction rate and kinetics can be determined.

Mechanism Elucidation: The detection of transient intermediates can provide insights into the reaction mechanism. For example, the formation and consumption of a copper-phenoxide intermediate might be observable.

Process Optimization: Real-time data allows for the precise determination of reaction endpoints, preventing the formation of impurities due to over-reaction and ensuring optimal yield and purity. Changes in reaction parameters such as temperature, pressure, or catalyst loading can be immediately assessed for their impact on the reaction progress. beilstein-journals.orgmdpi.comresearchgate.net

The use of in situ vibrational spectroscopy would enable a more controlled, efficient, and safer synthesis of this compound, moving from traditional batch processing to a more advanced, data-rich manufacturing approach.

Analytical Methodologies for Purity Assessment and Reaction Monitoring of 4 2,6 Difluoro Phenoxy Benzaldehyde

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the quality control of 4-(2,6-Difluoro-phenoxy)-benzaldehyde, allowing for the separation, identification, and quantification of the main component and any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. nih.gov A reversed-phase HPLC method is typically developed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and quantification. Key considerations include the selection of the column, the composition of the mobile phase, flow rate, and detector wavelength. The aromatic nature and the presence of the aldehyde functional group in this compound make it highly suitable for UV detection.

A typical validated HPLC method for the analysis of this compound would be established with the parameters outlined in the following table.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar to nonpolar aromatic compounds. |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile (B52724) and Water | A mixture of acetonitrile and water offers good solubility and resolution. A gradient may be used to separate impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without excessive pressure. |

| Detection | UV-Vis Detector at ~254 nm | The aromatic rings in the molecule exhibit strong absorbance in the UV region, ensuring high sensitivity. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. |

| Column Temperature | 30 °C | Maintained to ensure reproducible retention times and peak shapes. |

This table represents a hypothetical, yet standard, set of starting conditions for developing an HPLC method for this compound analysis.

Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, specificity, and robustness. This process confirms that the analytical method is suitable for its intended purpose of purity assessment. In some cases, derivatization with reagents like 2,4,6-trichlorophenyl hydrazine may be employed to enhance detection sensitivity, although the inherent chromophores of the target molecule often make this unnecessary. researchgate.net

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net It is particularly useful for assessing the purity of this compound and for detecting any volatile byproducts or unreacted starting materials from its synthesis. The synthesis of this compound, often via nucleophilic aromatic substitution, may involve volatile precursors whose presence in the final product needs to be controlled.

Direct GC analysis is feasible if the compound is sufficiently volatile and does not degrade at the temperatures used in the injector and column. However, aldehydes can sometimes be reactive in hot GC inlets. und.edu To overcome this and improve chromatographic performance, derivatization with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be performed. nih.govsigmaaldrich.com This reaction forms a stable oxime derivative that is more volatile and highly responsive to an electron capture detector (ECD), providing excellent sensitivity.

A typical GC method for analyzing this compound, potentially after derivatization, is detailed below.

| Parameter | Condition | Rationale |

| Column | Fused silica capillary column with a nonpolar or mid-polarity stationary phase (e.g., 5% phenyl methylpolysiloxane) | Offers high resolution and is suitable for separating a wide range of aromatic compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | A temperature gradient allows for the separation of volatile starting materials from the higher-boiling product and other impurities. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases that provide good chromatographic efficiency. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides universal detection for organic compounds, while MS offers definitive identification based on mass spectra. |

This table outlines typical parameters for a GC method suitable for the analysis of this compound and related volatile substances.

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. The molecule this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers.

Consequently, chiral chromatography is not applicable for the analysis of the enantiomeric purity of this compound itself. This technique would only become relevant if the compound were used as a precursor in a subsequent reaction to synthesize a new chiral molecule.

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

In situ (in the reaction mixture) spectroscopic techniques are indispensable tools for monitoring chemical reactions in real-time. youtube.com They provide continuous data on the concentration of reactants, intermediates, and products, which is crucial for understanding reaction kinetics, identifying transient species, and determining reaction endpoints. clairet.co.uk

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for real-time reaction monitoring because they provide specific information about molecular vibrations and functional groups. youtube.comclairet.co.uk By inserting an attenuated total reflectance (ATR) probe for FT-IR or a fiber-optic probe for Raman into the reaction vessel, the progress of the synthesis of this compound can be tracked continuously and non-destructively. researchgate.net

Consider a typical synthesis via a nucleophilic aromatic substitution (SNAr) reaction between a phenoxide and an activated aryl fluoride (B91410). The reaction progress can be monitored by tracking the disappearance of reactant peaks and the appearance of product peaks.

| Technique | Key Spectral Changes to Monitor | Rationale for Monitoring |

| In Situ FT-IR | Disappearance of the broad O-H stretch from the phenolic starting material (~3200-3600 cm⁻¹). Appearance of the characteristic C-O-C (aryl ether) stretching vibrations (~1200-1250 cm⁻¹). | The consumption of the phenol (B47542) and the formation of the diaryl ether linkage are direct indicators of reaction conversion. The carbonyl (C=O) stretch of the benzaldehyde (B42025) group (~1700 cm⁻¹) can also be monitored. |

| In Situ Raman | Changes in the aromatic ring breathing modes. Raman is particularly sensitive to symmetric vibrations and can provide complementary information to FT-IR. | While FT-IR is excellent for polar functional groups, Raman can be advantageous for monitoring changes in the aromatic backbone of the reactants and product. |

This table summarizes the key vibrational band changes that can be used to monitor the synthesis of this compound using in situ FT-IR and Raman spectroscopy.

These techniques allow for the rapid determination of reaction kinetics and endpoints, which helps in optimizing reaction conditions such as temperature, catalyst loading, and reaction time, ultimately leading to improved yield and purity.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating reaction mechanisms and detecting reactive intermediates. springernature.com For the synthesis of this compound via an SNAr pathway, in situ NMR can provide definitive evidence for the reaction's progression and mechanistic details. nih.govresearchgate.net

The classical SNAr mechanism proceeds through a two-step addition-elimination sequence involving a discrete Meisenheimer complex. However, recent studies suggest that many SNAr reactions may in fact proceed through a concerted mechanism. nih.govrsc.orgnih.gov In situ NMR, particularly ¹⁹F and ¹³C NMR, is highly effective for investigating these pathways. A new NMR-based method for determining kinetic isotope effects (KIEs) has been instrumental in overturning the textbook picture of many SNAr reactions. springernature.com

| Nucleus | Key Signals to Monitor | Insights Gained |

| ¹H NMR | Disappearance of the phenolic -OH proton. Appearance of new aromatic signals corresponding to the product. Shift in the aldehyde proton signal. | Provides straightforward tracking of reactant consumption and product formation for kinetic analysis. |

| ¹⁹F NMR | Disappearance of the signal for the fluorine atom being substituted on the benzaldehyde ring. Appearance of the signal for the two fluorine atoms on the phenoxy ring of the product. | ¹⁹F NMR is highly sensitive and offers a clean spectral window, making it ideal for monitoring reactions involving fluorinated compounds. |

| ¹³C NMR | Shift of the ipso-carbon where substitution occurs. Monitoring changes in the carbonyl carbon signal. | Can be used to detect the formation of intermediates like the Meisenheimer complex, although these are often transient. Kinetic isotope effect studies using ¹³C NMR can help distinguish between stepwise and concerted mechanisms. nih.gov |

This table highlights the utility of different NMR nuclei for gaining mechanistic and kinetic information during the synthesis of this compound.

By providing a detailed, time-resolved picture of the species present in the reaction vessel, in situ NMR enables a deep understanding of the reaction mechanism, allowing for more rational process development and optimization.

Advanced Titrimetric and Elemental Analysis Methods

Advanced titrimetric and elemental analysis methods provide quantitative data on specific attributes of a chemical substance. Karl Fischer titration is a highly specific method for determining water content, while combustion analysis is a robust technique for verifying the elemental makeup of a pure compound. These methods are crucial for confirming that a batch of this compound meets the stringent purity requirements for its use in further manufacturing processes.

The presence of water can significantly impact the stability, reactivity, and purity of pharmaceutical intermediates. Karl Fischer titration is a premier method for the quantification of water content due to its high accuracy, precision, and specificity for water. The technique is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.

For aromatic aldehydes such as this compound, certain precautions must be taken. Aldehydes can undergo side reactions with the methanol (B129727) typically used in Karl Fischer reagents, leading to the formation of acetals and additional water, which can result in erroneously high water content readings. To mitigate this, specialized aldehyde and ketone-specific Karl Fischer reagents, which often use other alcohols to prevent acetal formation, are employed. The titration should also be performed promptly after sample addition to the titration cell.

The water content is a critical quality parameter, and its determination is a standard procedure in batch release testing. Low moisture content is often a prerequisite for ensuring the long-term stability and reactivity of the compound in subsequent synthetic steps.

Table 1: Representative Karl Fischer Titration Results for Different Batches of this compound

| Batch Number | Sample Weight (g) | Titer of KF Reagent (mg/mL) | Volume of Titrant (mL) | Water Content (%) |

| B-001 | 1.50 | 5.0 | 0.12 | 0.04 |

| B-002 | 1.45 | 5.0 | 0.18 | 0.06 |

| B-003 | 1.55 | 5.0 | 0.11 | 0.035 |

Note: The data presented in this table is for illustrative purposes and represents typical values for a high-purity chemical intermediate.

Combustion analysis is a fundamental and highly reliable method for determining the elemental composition of an organic compound. This technique involves the complete combustion of a small, precisely weighed sample in an excess of oxygen at high temperatures. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and in the case of fluorinated compounds, hydrogen fluoride (HF), are then quantitatively measured.

For this compound, with a molecular formula of C₁₃H₈F₂O₂, combustion analysis is used to verify the percentage by mass of carbon, hydrogen, and fluorine. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula and atomic weights of its constituent elements. A close agreement between the experimental and theoretical values serves as a strong confirmation of the compound's identity and purity. For organofluorine compounds, special considerations in the combustion train, such as traps for acidic gases like HF, are necessary for accurate quantification.

The accepted deviation between the found and calculated values for elemental analysis is typically within ±0.4%, which confirms the purity of the synthesized compound.

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound

| Element | Theoretical Mass % | Experimental Mass % (Example) | Acceptance Criteria |

| Carbon (C) | 66.68% | 66.59% | ± 0.4% |

| Hydrogen (H) | 3.44% | 3.41% | ± 0.4% |

| Fluorine (F) | 16.22% | 16.15% | ± 0.4% |

| Oxygen (O)* | 13.66% | 13.85% | N/A |

*Oxygen is typically determined by difference and not directly measured in standard CHN/F combustion analysis.

Novel Catalytic Transformations and Derivatizations

The aldehyde and the difluorinated phenyl ring are prime targets for innovative catalytic strategies to generate a diverse library of derivatives with potentially enhanced properties.

Modern synthetic chemistry offers powerful tools that remain largely unexplored for this compound. Photoredox and electrocatalysis, in particular, present exciting opportunities for novel transformations under mild conditions.

Visible-light photoredox catalysis has proven effective for the challenging cleavage of C–O bonds in diaryl ethers, which could be a potential transformation pathway for this molecule. researchgate.netnih.govresearchgate.net Research combining photoredox catalysis with hydrogen atom transfer (HAT) has enabled the C-H difluoroallylation of ethers and alkyl aldehydes, suggesting pathways for functionalizing the core structure. acs.org Furthermore, the direct β-alkylation of saturated aldehydes has been achieved by synergistically combining photoredox and organocatalysis, opening avenues for modifying the aldehyde group through unconventional C-H functionalization. acs.org

Electrocatalysis offers a sustainable and controllable method for chemical synthesis. Electrocatalytic reduction reactions, driven by renewable electricity, can transform biomass-derived chemicals, including aldehydes, into value-added products. Studies on the electrocatalytic conversion of benzaldehyde on copper (Cu) surfaces in alkaline media have shown pathways to both carbonyl hydrogenation and C-C coupling. researchgate.netosti.gov The electroreductive coupling of benzaldehyde has been investigated on various metal electrodes, demonstrating that reaction selectivity can be tuned. acs.org These methodologies could be applied to this compound to selectively hydrogenate the aldehyde to an alcohol, couple molecules to form diols, or explore other reductive transformations influenced by the electronic effects of the difluorophenoxy group.

Biocatalysis provides a green and highly selective alternative to traditional chemical synthesis for modifying complex molecules. The application of enzymes to a fluorinated substrate like this compound is a promising, yet unexplored, research area.

Enzymes such as cytochrome P450s have been shown to catalyze a variety of reactions, including hydroxylations and C-C bond formations, on fluorinated aromatic compounds. nih.gov Engineered P450 enzymes could potentially be used for site-selective hydroxylation of one of the aromatic rings, adding a new functional handle to the molecule. Furthermore, lipases are effective biocatalysts for acylation reactions in organic solvents and could be used to derivatize alcohol analogues of the target compound. nih.gov

The introduction of fluorine into natural product scaffolds has been demonstrated using polyketide synthase pathways, which utilize fluorinated building blocks. nih.gov While a more complex undertaking, synthetic biology approaches could potentially incorporate the 4-(2,6-difluorophenoxy) motif into larger, biologically active scaffolds. Additionally, multienzyme strategies have been developed for the biocatalytic fluoroalkylation of complex molecules, showcasing the potential for enzymatic modification of fluorinated structures. acs.org The high tolerance of certain enzymes, like two-domain laccases, to fluoride ions suggests their suitability for reactions involving fluorinated substrates. mdpi.com

Integration into Supramolecular Assemblies and Frameworks

The rigid, yet conformationally flexible, structure of this compound makes it an excellent candidate for constructing ordered, functional materials through molecular self-assembly or covalent bond formation.

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. nih.govnih.gov The diaryl ether linkage in this compound allows for torsional flexibility, while the difluoro substitutions and the polar aldehyde group can direct intermolecular interactions through dipole-dipole forces and potential hydrogen bonding. These features could be harnessed to guide the self-assembly of the molecule into higher-order structures such as liquid crystals, gels, or other soft materials. The study of how molecular packing and supramolecular motifs influence material properties is a key area for future investigation. acs.org The development of supramolecular helical dendrimers from self-assembling components highlights the potential for creating complex architectures from designed molecular precursors. acs.org

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks. nih.gov Monomers containing aldehyde functional groups are among the most common linkers used in COF synthesis, typically reacting with amine-containing monomers to form stable imine-linked COFs. alfa-chemistry.comcd-bioparticles.net The benzaldehyde group of this compound makes it a prime candidate for use as a linker in COF synthesis.

Furthermore, the incorporation of fluorine into COF structures is a known strategy to enhance properties such as chemical stability, porosity, and functionality. nih.gov Fluorinated COFs have shown improved performance in applications like gas sorption and photocatalytic CO₂ reduction. nrel.govchinesechemsoc.orgresearchgate.net Therefore, this compound could serve as a valuable, functionalized building block for creating novel, highly robust, and porous fluorinated COFs with tailored properties.

Metal-Organic Frameworks (MOFs) are another class of crystalline porous materials, formed by the coordination of metal ions with organic linkers. researchgate.netcd-bioparticles.net While the aldehyde group itself is not a typical coordinating group for MOF construction, it can be readily oxidized to a carboxylic acid, a very common linker moiety. This would transform this compound into a tritopic linker suitable for forming stable 3D MOF structures. acs.org The resulting MOFs would feature accessible fluoro- and ether-functionalized pores, potentially leading to applications in catalysis and selective separations. Benzaldehyde derivatives have also been used as substrates in catalytic reactions mediated by MOFs. acs.orgacs.org

Advanced Spectroscopic Probes for Deeper Structural Understanding

A comprehensive understanding of the structure, dynamics, and intermolecular interactions of this compound and its derivatives is crucial for rational design in materials science and catalysis. Advanced spectroscopic techniques are essential for gaining these insights.

The presence of two fluorine atoms provides a powerful spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local chemical environment and can be used to probe conformational changes, binding events, and intermolecular interactions in solution and in the solid state.

For larger structures like COFs or supramolecular assemblies, solid-state NMR would be invaluable for elucidating the precise arrangement and packing of the molecular components. When combined with X-ray diffraction, a detailed picture of the three-dimensional structure can be constructed. acs.org

Advances in mass spectrometry, particularly techniques combined with liquid chromatography (LC-MS/MS), are critical for identifying and characterizing known and novel fluorinated compounds and their transformation products in complex mixtures. spectroscopyonline.com These methods would be essential for analyzing the outcomes of the proposed catalytic and biocatalytic reactions, allowing for the identification of novel derivatives and reaction intermediates.

Q & A

Q. What are the standard synthetic routes for preparing 4-(2,6-Difluoro-phenoxy)-benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution between 2,6-difluorophenol and 4-bromobenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF). Refluxing at 80–100°C for 12–24 hours ensures complete substitution. Monitoring via TLC (using ethyl acetate/hexane, 1:3) helps track progress. Post-reaction, purification via column chromatography (silica gel, gradient elution) removes unreacted starting materials. Optimization may include adjusting solvent polarity (e.g., DMSO for higher solubility) or using phase-transfer catalysts to enhance reaction rates .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : In -NMR, the aldehyde proton appears as a singlet near δ 10.1 ppm. The 2,6-difluorophenoxy group shows splitting patterns for aromatic protons (δ 6.8–7.2 ppm) and -NMR signals near δ -120 ppm (ortho-F).

- FT-IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group.

- Mass Spectrometry : ESI-MS or GC-MS should display a molecular ion peak at m/z 252 (C₁₃H₈F₂O₂). Cross-validate with elemental analysis (C, H, F) to confirm purity .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methodological Answer : After synthesis, residual 2,6-difluorophenol and unreacted aldehyde can be removed via liquid-liquid extraction (water/ethyl acetate). For crystalline impurities, recrystallization from ethanol/water (1:2) at low temperatures improves yield. HPLC with a C18 column (acetonitrile/water mobile phase) provides high-purity isolation, with UV detection at 254 nm for quantification .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction requires growing crystals via slow evaporation of a dichloromethane/hexane solution. Use SHELXL for refinement, focusing on torsional angles between the benzaldehyde and difluorophenoxy moieties. Hydrogen-bonding interactions (e.g., C–H···O) can stabilize specific conformations. If data conflicts (e.g., disorder in fluorine positions), apply twin refinement or use high-resolution synchrotron data to resolve ambiguities .

Q. What analytical approaches address contradictions in spectral data (e.g., unexpected 13C^{13}\text{C}13C-NMR shifts)?

- Methodological Answer : Unusual shifts may arise from solvent effects or dynamic processes. Confirm solvent purity and run variable-temperature NMR to detect conformational exchange. For -NMR, compare experimental shifts with DFT-predicted values (e.g., using Gaussian09). Overlapping signals (e.g., C4/C6 carbons) can be resolved via DEPT-135 or HSQC experiments .

Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to target enzymes like cytochrome P450.

- Receptor Studies : Radioligand displacement assays (e.g., -labeled antagonists) quantify affinity for GPCRs.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination. Include controls for aldehyde reactivity (e.g., pre-treatment with glutathione) to distinguish specific vs. nonspecific effects .

Q. What computational methods predict the hydrogen-bonding network of this compound in crystal lattices?

- Methodological Answer : Use Mercury CSD to analyze packing motifs. Graph-set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond patterns (e.g., R₂²(8) motifs). Molecular dynamics simulations (AMBER force field) model solvent interactions, while Hirshfeld surface analysis quantifies intermolecular contacts (e.g., F···H interactions) .

Q. How do substituents on the benzaldehyde core influence the compound’s reactivity in Wittig or Grignard reactions?

- Methodological Answer : The electron-withdrawing difluorophenoxy group activates the aldehyde toward nucleophilic attack. For Wittig reactions, use stabilized ylides (e.g., Ph₃P=CHCO₂Et) in THF at 0°C. Monitor stereoselectivity via -NMR (coupling constants in olefinic protons). For Grignard additions (e.g., MeMgBr), pre-complex the aldehyde with Lewis acids (e.g., BF₃·OEt₂) to enhance yield .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.